1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Overview
Description
“1-Prop-2-ynyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 g/mol . This compound is also known by several other names, including 1-prop-2-ynylindole-3-carbaldehyde and 1-(2-PROPYN-1-YL)-1H-INDOLE-3-CARBALDEHYDE .
Synthesis Analysis
The synthesis of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde and its derivatives has been discussed in several studies . One of the common methods involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde can be represented by the canonical SMILES string: C#CCN1C=C(C2=CC=CC=C21)C=O . The InChI representation is: InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2 .Chemical Reactions Analysis
The compound 1-Prop-2-ynyl-1H-indole-3-carbaldehyde is known to participate in various chemical reactions. For instance, it can be used as a precursor in the synthesis of active molecules . It has been highlighted in recent applications of inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.21 g/mol . It has an XLogP3-AA value of 1.7, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound also has 2 rotatable bonds .Scientific Research Applications
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, including “1-Prop-2-ynyl-1H-indole-3-carbaldehyde”, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules .
Synthesis of Biologically Active Structures
1H-Indole-3-carbaldehyde and its derivatives are used for generating biologically active structures comprising carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Use in Aldose Reductase Inhibitors
These products were evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors .
Antiviral Activity
Indole derivatives, including “1-Prop-2-ynyl-1H-indole-3-carbaldehyde”, have shown antiviral activity .
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory activity .
Anticancer Activity
Indole derivatives have shown anticancer activity .
Use in Sonogashira Cross-Coupling Reactions
The title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Anti-HIV Activity
Future Directions
The compound 1-Prop-2-ynyl-1H-indole-3-carbaldehyde and its derivatives have been identified as efficient chemical precursors for generating biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The use of this compound in sustainable multicomponent reactions represents a promising direction for future research .
Mechanism of Action
Target of Action
1-Prop-2-ynyl-1H-indole-3-carbaldehyde, also known as 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, is a compound used in proteomics research It’s known that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which makes them biologically active pharmacophores . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids .
Biochemical Pathways
1-Prop-2-ynyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Result of Action
Indole derivatives have shown a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
properties
IUPAC Name |
1-prop-2-ynylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETIMAFLOAYCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355448 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173531-53-8 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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